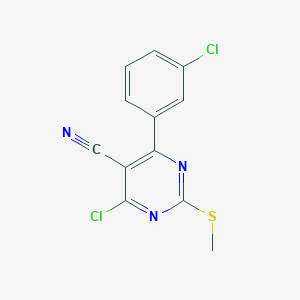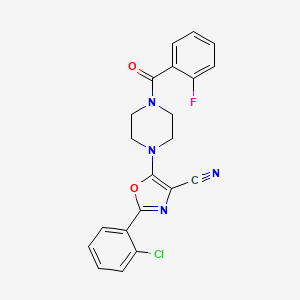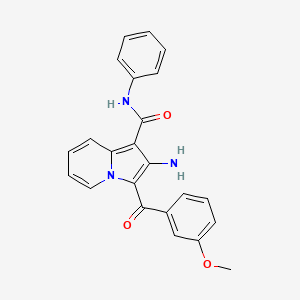![molecular formula C17H20ClFN2O B2495264 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1225290-89-0](/img/structure/B2495264.png)
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is a chemical compound categorized under piperazines. It is primarily used as an analytical reference standard in research and forensic applications .
Applications De Recherche Scientifique
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
It is categorized as a piperazine , a class of compounds known to interact with the GABA receptor , and serotonin release .
Mode of Action
Piperazines are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Phenylpiperazines, a related class of compounds, are known to direct central serotonin release .
Biochemical Pathways
Based on its classification as a piperazine, it may influence the gabaergic and serotonergic systems .
Pharmacokinetics
The compound is a crystalline solid and has solubility in DMSO, Methanol, and PBS (pH 7.2) .
Result of Action
As a piperazine, it may induce changes in nerve function due to its interaction with GABA receptors .
Action Environment
The compound is stable for at least 5 years when stored at -20°c .
Méthodes De Préparation
The synthesis of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods typically involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound selectively promotes the release of serotonin and is used in combination with other drugs to enhance its effects.
1-(3-Chlorophenyl)piperazine: Known for its use in forensic applications, this compound has similar structural features but different functional properties.
Propriétés
IUPAC Name |
1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPXIBXIOALEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

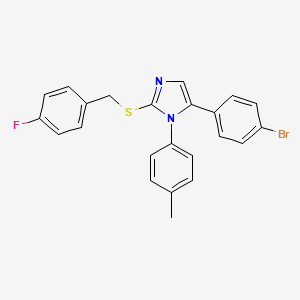
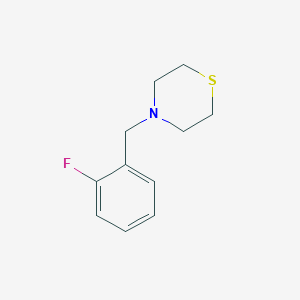
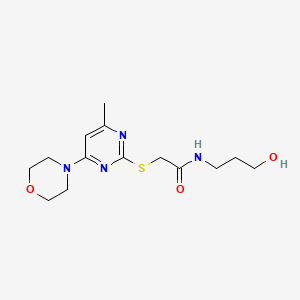
![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
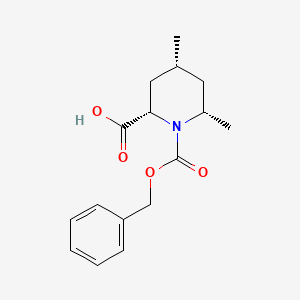
![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2495190.png)
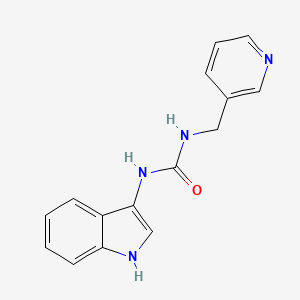
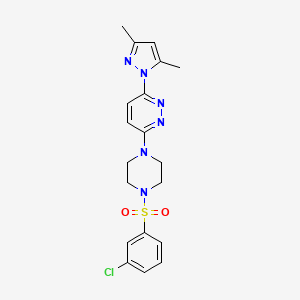
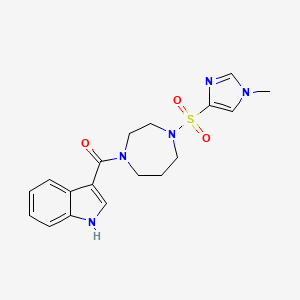
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2495198.png)
